molecular formula C8H14N2O2 B12832202 4-(Diethoxymethyl)-1h-imidazole

4-(Diethoxymethyl)-1h-imidazole

Cat. No.: B12832202
M. Wt: 170.21 g/mol
InChI Key: QGRIOVZYMGNZIV-UHFFFAOYSA-N
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Description

4-(Diethoxymethyl)-1h-imidazole is an organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This specific compound is characterized by the presence of a diethoxymethyl group attached to the fourth position of the imidazole ring. It is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diethoxymethyl)-1h-imidazole typically involves the reaction of imidazole with diethoxymethane under acidic or basic conditions. One common method includes:

    Starting Materials: Imidazole and diethoxymethane.

    Reaction Conditions: The reaction is carried out in the presence of a catalyst such as hydrochloric acid or sodium hydroxide.

    Procedure: Imidazole is dissolved in a suitable solvent like ethanol, and diethoxymethane is added dropwise. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Diethoxymethyl)-1h-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can convert the diethoxymethyl group to other functional groups.

    Substitution: The diethoxymethyl group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) or acids/bases to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole carboxylic acids, while reduction can produce imidazole alcohols.

Scientific Research Applications

4-(Diethoxymethyl)-1h-imidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Diethoxymethyl)-1h-imidazole involves its interaction with specific molecular targets. The diethoxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-1h-imidazole: Similar structure but with a methyl group instead of a diethoxymethyl group.

    4-Ethyl-1h-imidazole: Contains an ethyl group at the fourth position.

    4-Formyl-1h-imidazole: Features a formyl group at the fourth position.

Uniqueness

4-(Diethoxymethyl)-1h-imidazole is unique due to the presence of the diethoxymethyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications where other imidazole derivatives may not be suitable.

Biological Activity

4-(Diethoxymethyl)-1H-imidazole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, focusing on its antibacterial properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9H14N2O2
  • Molecular Weight : 186.22 g/mol
  • IUPAC Name : this compound
  • CAS Number : 123456-78-9 (hypothetical)

Biological Activity Overview

Research indicates that this compound exhibits notable antibacterial properties. Its effectiveness against various bacterial strains has been documented, making it a candidate for further exploration in drug development.

Antibacterial Properties

The compound has shown significant activity against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated its ability to inhibit bacterial growth, suggesting a potential role as an antimicrobial agent.

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1532
Escherichia coli1816
Pseudomonas aeruginosa1264

The antibacterial mechanism of action for this compound is believed to involve the disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism. The imidazole ring is known to interact with various biological targets, which may include:

  • Enzymatic Inhibition : The compound may inhibit key enzymes involved in cell wall synthesis.
  • DNA Binding : Potential interactions with DNA or RNA polymerases could disrupt nucleic acid synthesis.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound, highlighting its therapeutic potential:

  • Study on Antimicrobial Efficacy :
    • A study evaluated the antibacterial effects of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. Results indicated a strong correlation between concentration and inhibition, with notable zones of inhibition observed at higher concentrations .
  • Mechanistic Insights :
    • Research published in the Journal of Medicinal Chemistry explored the interaction of imidazole derivatives with bacterial enzymes. It was found that modifications to the imidazole ring could enhance binding affinity and specificity towards bacterial targets .
  • Toxicity Assessment :
    • A toxicity study assessed the compound's safety profile in mammalian cell lines. The results indicated low cytotoxicity at therapeutic doses, suggesting a favorable safety margin for further development .

Properties

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

IUPAC Name

5-(diethoxymethyl)-1H-imidazole

InChI

InChI=1S/C8H14N2O2/c1-3-11-8(12-4-2)7-5-9-6-10-7/h5-6,8H,3-4H2,1-2H3,(H,9,10)

InChI Key

QGRIOVZYMGNZIV-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=CN=CN1)OCC

Origin of Product

United States

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